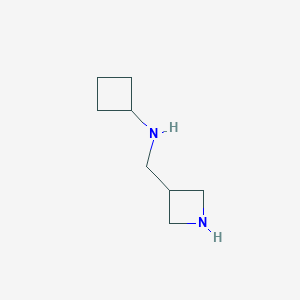
N-(azetidin-3-ylmethyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-ylmethyl)cyclobutanamine is a chemical compound that features a unique structure combining an azetidine ring and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylmethyl)cyclobutanamine typically involves the alkylation of azetidine with cyclobutanamine. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or cyclobutanes.
Applications De Recherche Scientifique
N-(azetidin-3-ylmethyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-(azetidin-3-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanamine: A cyclobutane ring with an amine group, similar to the cyclobutane moiety in this compound.
Uniqueness
This compound is unique due to its combination of azetidine and cyclobutane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
1566657-06-4 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
N-(azetidin-3-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C8H16N2/c1-2-8(3-1)10-6-7-4-9-5-7/h7-10H,1-6H2 |
Clé InChI |
OUWKBKCNBDJIRD-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2CNC2 |
SMILES canonique |
C1CC(C1)NCC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















